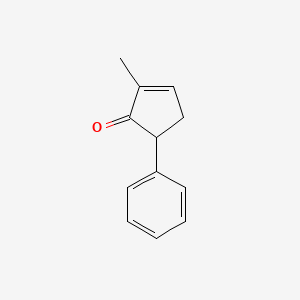
2-Methyl-5-phenylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-phenylcyclopent-2-en-1-one is an organic compound that belongs to the class of cycloalkenes It features a cyclopentene ring substituted with a methyl group at the second position and a phenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenylcyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to obtain the desired cyclopentene structure . Another approach involves the alkenylation of vinylene carbonate with vinyl triflates, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or other transition metals, can enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-phenylcyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methyl-5-phenylcyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclopentene: A simple cycloalkene with a five-membered ring.
2-Methylcyclopent-2-en-1-one: Similar structure but without the phenyl group.
5-Phenylcyclopent-2-en-1-one: Similar structure but without the methyl group.
Uniqueness
2-Methyl-5-phenylcyclopent-2-en-1-one is unique due to the presence of both a methyl and a phenyl group on the cyclopentene ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
CAS No. |
62156-61-0 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-methyl-5-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-9-7-8-11(12(9)13)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3 |
InChI Key |
KPIPKXAAUGXALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


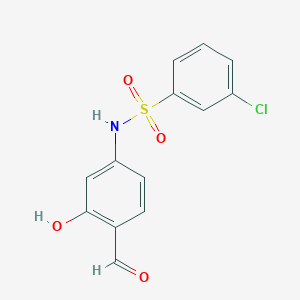
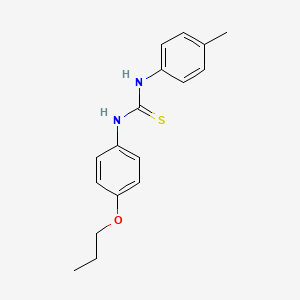
![4-[(4-Hydroxy-2,3-dimethylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14547784.png)
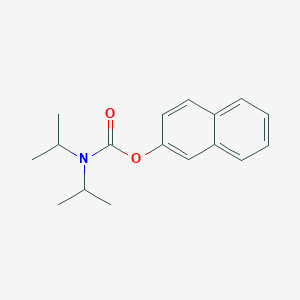
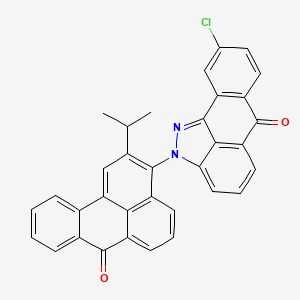
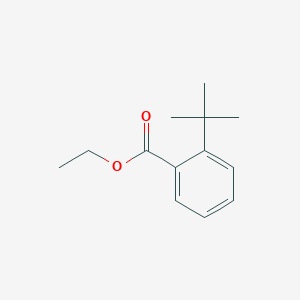
![3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14547798.png)

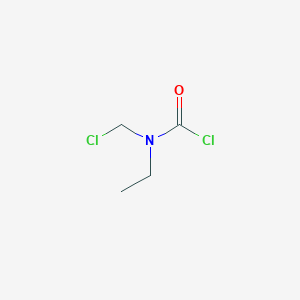


![2-[(Tert-butyl)sulfonyl]-1,3-dibromo-5-methylbenzene](/img/structure/B14547839.png)
![(2R)-2-Phenyl-1,2,5,6-tetrahydro-3H-imidazo[1,2-a]imidazol-3-one](/img/structure/B14547840.png)

